4,4-difluoro-3-phenylbut-3-en-1-ol
Description
It is synthesized via a photochemical reaction between glycolic acid and 1,2,3,4,5-pentafluoro-6-vinylbenzene, yielding a colorless oil with an 80% efficiency after purification by flash column chromatography (8:2 hexane/ethyl acetate) .
Properties
IUPAC Name |
4,4-difluoro-3-phenylbut-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-10(12)9(6-7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSNKCKPIISOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-3-phenylbut-3-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-difluoro-1-phenyl-3-buten-1-one with a reducing agent to yield the desired alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-phenylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, Pd/C in hydrogen atmosphere.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 4,4-difluoro-3-phenylbut-3-en-1-one.
Reduction: 4,4-difluoro-3-phenylbutan-1-ol.
Substitution: Various substituted phenylbutenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that derivatives of 4,4-difluoro-3-phenylbut-3-en-1-ol exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound were evaluated for their efficacy against various pathogenic microorganisms, demonstrating potent activity at low concentrations. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making these compounds valuable in developing new antibiotics .
Pharmacodynamics and Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in the context of drug delivery systems. Research indicates that when conjugated with targeting moieties, this compound can enhance the bioavailability and tissue distribution of therapeutic agents. A study involving bone-targeting prodrugs showed that the compound could effectively deliver drugs to bone tissues, which is particularly beneficial in treating bone-related diseases .
Materials Science
Fluorescent Materials
The compound's unique fluorinated structure makes it suitable for applications in materials science, particularly in the development of fluorescent materials. Studies have demonstrated that incorporating this compound into polymer matrices can yield materials with enhanced optical properties, including high fluorescence quantum yields and stability under various environmental conditions. These materials have potential uses in sensors and imaging technologies .
Photophysical Properties
The photophysical characteristics of this compound derivatives have been explored for their applicability in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLEDs has shown promising results in terms of efficiency and color purity, making it a candidate for next-generation display technologies .
Agricultural Chemistry
Pesticidal Applications
Research has indicated that this compound exhibits potential as a pesticide due to its ability to disrupt insect hormonal systems. Field trials have demonstrated its effectiveness against a range of agricultural pests while maintaining a favorable safety profile for non-target organisms .
Flavoring Agents in Animal Feed
The compound has also been evaluated for its use as a flavoring agent in animal feed. Regulatory assessments suggest that it can be safely used at specified concentrations without adverse effects on animal health or consumer safety . This application highlights its versatility beyond traditional chemical roles.
Case Studies
Mechanism of Action
The mechanism of action of 4,4-difluoro-3-phenylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Functional and Reactivity Differences
- Fluorine Effects: The two fluorines in this compound enhance electrophilicity at the double bond compared to non-fluorinated analogs, facilitating nucleophilic additions. In contrast, 4,4,4-trifluorobut-2-en-1-ol (three fluorines) exhibits stronger electron-withdrawing effects, likely increasing acidity of the hydroxyl group . The phenyl group in the target compound introduces steric hindrance and π-π interactions absent in simpler fluorinated alcohols like 4,4,4-trifluorobut-2-en-1-ol.
- This differs from 4,4,4-trifluorobut-2-en-1-ol, where the double bond (C2–C3) alters regioselectivity in oxidation or hydration reactions.
Environmental and Application Considerations
- Perfluorinated Compounds (PFCs) : Heavily fluorinated compounds like those listed in the Pharos Project (e.g., [83731-88-8]) demonstrate high environmental persistence and bioaccumulation risks . The target compound, with only two fluorines, likely poses lower ecological toxicity, aligning with trends favoring reduced fluorination in green chemistry.
- Pharmaceutical Relevance : While 4,4'-difluorobenzhydrol (a benzhydrol derivative) is explored for its chiral alcohol applications, the target compound’s allylic alcohol structure may offer unique reactivity in asymmetric synthesis or as a building block for fluorinated APIs .
Biological Activity
4,4-Difluoro-3-phenylbut-3-en-1-ol is an organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₀H₁₀F₂O and features a butenol backbone with two fluorine atoms and a phenyl group. Its structure influences its interaction with biological systems, making it a subject of interest in medicinal chemistry.
Target Interactions : this compound likely interacts with specific proteins or enzymes in the body. The exact targets depend on the compound's chemical properties, which may include cell surface receptors or enzymes involved in metabolic pathways.
Mode of Action : The compound may exert its effects by binding to receptors, triggering cellular responses, or inhibiting enzymes that regulate biochemical reactions. Such interactions can lead to alterations in gene expression or cellular behavior.
Pharmacokinetics
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is crucial for evaluating its biological activity. Factors such as molecular size, charge, and solubility significantly influence these properties:
| Property | Description |
|---|---|
| Absorption | Likely absorbed through passive diffusion due to lipophilicity. |
| Distribution | May distribute widely due to its non-polar nature. |
| Metabolism | Potentially metabolized by cytochrome P450 enzymes. |
| Excretion | Primarily via renal pathways, depending on metabolic products. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial effects against various pathogens. For instance, derivatives of difluorinated compounds have shown significant activity against bacteria such as Pseudomonas zopfii, which is relevant in both human and veterinary medicine .
Anti-inflammatory and Anticancer Potential
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Such compounds are often explored for their potential to inhibit pathways associated with inflammation and cancer progression. The specific mechanisms remain under investigation but may involve modulation of inflammatory cytokines or interference with cancer cell signaling pathways .
Case Studies
A review of recent literature highlights several studies focusing on the biological activities of fluorinated compounds:
- Antimicrobial Activity Study : A study reported that certain β-enaminoketones exhibited potent antimicrobial effects at low concentrations. These findings suggest that structural modifications like those seen in 4,4-difluoro compounds can enhance biological efficacy while minimizing cytotoxicity .
- Pharmacological Evaluation : In vitro tests have demonstrated that similar difluorinated compounds can inhibit specific enzyme activities linked to inflammation and cancer cell proliferation. These results support further exploration of this compound in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
